NAFARELIN ACETATE NAFARELIN ACETATE Nafarelin Acetate can cause developmental toxicity according to state or federal government labeling requirements.
A potent synthetic agonist of GONADOTROPIN-RELEASING HORMONE with 3-(2-naphthyl)-D-alanine substitution at residue 6. Nafarelin has been used in the treatments of central PRECOCIOUS PUBERTY and ENDOMETRIOSIS.
Brand Name: Vulcanchem
CAS No.: 86220-42-0
VCID: VC20743227
InChI: InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1
SMILES: CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
Molecular Formula: C68H89N17O16
Molecular Weight: 1400.5 g/mol

NAFARELIN ACETATE

CAS No.: 86220-42-0

Cat. No.: VC20743227

Molecular Formula: C68H89N17O16

Molecular Weight: 1400.5 g/mol

* For research use only. Not for human or veterinary use.

NAFARELIN ACETATE - 86220-42-0

CAS No. 86220-42-0
Molecular Formula C68H89N17O16
Molecular Weight 1400.5 g/mol
IUPAC Name acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate
Standard InChI InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1
Standard InChI Key FSBTYDWUUWLHBD-UDXTWCDOSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O
SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O

Chemical Characterization and Structure

Nafarelin Acetate is the acetate salt form of nafarelin, a synthetic analog of the naturally occurring gonadotropin-releasing hormone. It is obtained by reacting nafarelin with one equivalent of acetic acid, resulting in a compound with distinct structural and pharmacological properties . The parent compound nafarelin features a 3-(2-naphthyl)-D-alanine substitution at residue 6, which contributes significantly to its potent agonistic activity .

Structural Composition

The amino acid sequence of nafarelin follows the pattern of GnRH with strategic modifications. The compound is a decapeptide with the sequence: L-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(2-naphthyl)-D-alanyl-L-leucyl-L-arginyl-L-prolyl-glycinamide . The critical substitution of 3-(2-naphthyl)-D-alanine at position 6 replaces the glycine found in natural GnRH, conferring enhanced receptor binding affinity and resistance to enzymatic degradation, thus increasing the compound's potency and duration of action.

Mechanism of Action

Nafarelin Acetate functions through sophisticated interactions with the neuroendocrine system, primarily targeting GnRH receptors in the anterior pituitary gland.

Initial Receptor Stimulation

Upon administration, nafarelin acetate binds to GnRH receptors on pituitary gonadotropes, initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . This results in a temporary increase in gonadal steroidogenesis, elevating estradiol levels in females and testosterone in both sexes . This initial phase mimics the physiological action of endogenous GnRH but occurs with greater intensity due to nafarelin's enhanced receptor binding properties.

Receptor Desensitization

With continuous administration, a paradoxical effect emerges. Prolonged receptor occupancy leads to downregulation of GnRH receptors and desensitization of pituitary gonadotropes . This results in a significant and sustained decline in LH and FSH production and release, typically manifesting after approximately 4 weeks of continuous therapy . The consequent suppression of gonadal steroid synthesis creates a temporary hypogonadal state that forms the basis for nafarelin's therapeutic applications.

Pharmacological Targets

Nafarelin acetate demonstrates activity primarily at two specific molecular targets:

  • Gonadotropin-releasing hormone receptor (primary target)

  • Putative gonadotropin-releasing hormone II receptor

These interactions explain the compound's selective effects on reproductive hormone signaling pathways, allowing for targeted therapeutic intervention in hormone-dependent conditions.

Pharmacological Properties

Pharmacodynamics

Nafarelin acetate's pharmacodynamic profile is characterized by its potent GnRH agonist activity, which ultimately results in hormonal suppression. The drug's impact on gonadal function occurs in two distinct phases:

  • Initial stimulatory phase: Transient increase in gonadotropins and sex hormones

  • Suppression phase: Marked decrease in gonadotropins and subsequent reduction in gonadal steroid production

The suppressive effects lead to specific physiological consequences depending on the patient population. In females, this creates a hypoestrogenic state resembling menopause, with decreased estradiol levels, anovulation, and amenorrhea . In males, testosterone production declines to levels comparable to those seen after surgical castration . In children with precocious puberty, sex hormone levels return to prepubertal ranges, halting premature sexual development .

Distribution and Protein Binding

The drug is approximately 80% bound to plasma proteins when measured at 4°C, which suggests a moderate level of protein binding . This property affects the compound's distribution throughout the body and its interaction with other medications.

Metabolism and Elimination

Nafarelin undergoes enzymatic hydrolysis as its primary metabolic pathway . The biological half-life of nafarelin is approximately 3 hours, indicating relatively rapid clearance from the system . Despite this short half-life, the pharmacodynamic effects persist much longer due to the prolonged cellular and receptor-level changes induced by continuous administration.

Clinical Applications

Management of Endometriosis

Nafarelin acetate has demonstrated significant efficacy in the treatment of endometriosis, a condition characterized by the growth of endometrial tissue outside the uterine cavity. The rationale for its use stems from the compound's ability to create a hypoestrogenic state.

Treatment Regimen and Efficacy

For endometriosis, treatment typically begins early in the menstrual cycle (days 2-4) and continues for a recommended period of 6 months . Clinical trials have shown this regimen to be comparably effective to danazol, another established therapy for endometriosis . The standard dosage consists of intranasal administration of 400 μg daily, divided into morning and evening doses .

Management of Central Precocious Puberty

Central precocious puberty (CPP) refers to the premature activation of the hypothalamic-pituitary-gonadal axis, resulting in early puberty. Nafarelin acetate provides an effective therapeutic approach for this condition.

Mechanism in CPP

In children with CPP, nafarelin administration suppresses the prematurely activated hormonal cascade. This results in decreased levels of LH, FSH, and sex steroids (testosterone or estradiol), effectively returning these parameters to age-appropriate prepubertal ranges . This hormonal suppression leads to regression or halting of secondary sexual characteristics and normalization of growth rate and skeletal maturation .

Reversibility of Effects

An important characteristic of nafarelin treatment for CPP is the reversibility of its effects. Following discontinuation of therapy, the hypothalamic-pituitary-gonadal axis typically resumes normal function, with FSH and LH concentrations returning to pretreatment levels, allowing for normal pubertal development to proceed at a more appropriate age .

Dosage and Administration

Pharmaceutical Formulation

Nafarelin acetate is commercially available as Synarel Nasal Spray, formulated to deliver 200 micrograms per actuation from a 10 mL spray pump device . This specialized delivery system is designed to optimize intranasal absorption and maintain appropriate dosing consistency.

Recommended Dosing Protocols

The standard administration technique involves alternating nostrils between doses to minimize local irritation. For treatment of endometriosis, nafarelin is typically sprayed into one nostril in the morning and the other nostril in the evening, providing a total daily dose of 400 μg . The specific dosing regimens may vary based on the condition being treated, patient characteristics, and clinical response.

Treatment Duration Considerations

For endometriosis, the recommended treatment duration is 6 months, with the possibility of a second course if symptoms recur . Extended treatment beyond this period requires careful assessment of the benefit-risk ratio, particularly considering effects on bone mineral density. Treatment withdrawal results in the resumption of normal pituitary and ovarian function, with estradiol concentrations typically increasing to pretreatment levels .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator